molecular formula C10H18O B097428 (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol CAS No. 18675-27-9

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol

Cat. No. B097428
CAS RN: 18675-27-9
M. Wt: 154.25 g/mol
InChI Key: WEJSIMPWEOUMJB-WCBMZHEXSA-N
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Description

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as carvone, and it is found in various plants, including spearmint, caraway, and dill. Carvone has been used for centuries in traditional medicine to treat various ailments, including digestive disorders, headaches, and respiratory issues. In recent years, carvone has been the subject of extensive scientific research, which has revealed its potential therapeutic benefits.

Mechanism Of Action

The mechanism of action of carvone is not fully understood. However, studies have suggested that carvone exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.

Biochemical And Physiological Effects

Carvone has been shown to exhibit various biochemical and physiological effects in the body. Some of these effects include:
1. Antioxidant activity: Carvone has been shown to possess antioxidant properties, which help to protect the body against oxidative stress.
2. Analgesic activity: Carvone has been shown to possess analgesic properties, which make it a potential candidate for the treatment of pain.
3. Gastroprotective activity: Carvone has been shown to possess gastroprotective properties, which make it a potential candidate for the treatment of gastrointestinal disorders.

Advantages And Limitations For Lab Experiments

Carvone has several advantages as a compound for laboratory experiments. Firstly, it is readily available and relatively inexpensive. Secondly, it is stable and can be stored for long periods without significant degradation. However, there are also some limitations associated with the use of carvone in laboratory experiments. For example, carvone has low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for research on carvone. Some of these include:
1. Clinical trials: There is a need for clinical trials to determine the safety and efficacy of carvone in humans.
2. Mechanistic studies: Further studies are needed to elucidate the precise mechanism of action of carvone.
3. Formulation development: There is a need for the development of novel formulations of carvone that can enhance its solubility and bioavailability.
Conclusion:
In conclusion, carvone is a chemical compound with significant potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, among others. Further research is needed to fully understand the mechanism of action of carvone and to develop novel formulations that can enhance its therapeutic potential.

Synthesis Methods

Carvone can be synthesized from limonene, which is a natural compound found in citrus fruits. The synthesis process involves the oxidation of limonene, which produces carvone. This process can be carried out using various oxidizing agents, including potassium permanganate, chromium trioxide, and peracids.

Scientific Research Applications

Carvone has been the subject of numerous scientific studies, which have revealed its potential therapeutic applications. Some of the areas where carvone has been studied include:
1. Antimicrobial activity: Carvone has been shown to exhibit antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses.
2. Anti-inflammatory activity: Carvone has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
3. Anticancer activity: Carvone has been shown to exhibit anticancer activity against various types of cancer, including breast, colon, and liver cancer.

properties

CAS RN

18675-27-9

Product Name

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,6S)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m0/s1

InChI Key

WEJSIMPWEOUMJB-WCBMZHEXSA-N

Isomeric SMILES

C[C@H]1CCC(=C[C@H]1O)C(C)C

SMILES

CC1CCC(=CC1O)C(C)C

Canonical SMILES

CC1CCC(=CC1O)C(C)C

Origin of Product

United States

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